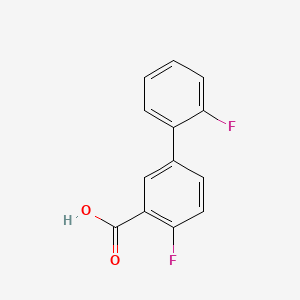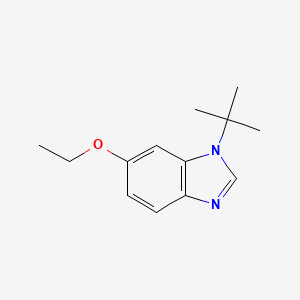
4-氯-2-异丁氧基苯基硼酸
描述
4-Chloro-2-isobutoxyphenylboronic acid is a chemical compound with the CAS Number: 1256355-06-2 . It has a molecular weight of 228.48 and its IUPAC name is 4-chloro-2-isobutoxyphenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-isobutoxyphenylboronic acid is 1S/C10H14BClO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7,13-14H,6H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, such as 4-Chloro-2-isobutoxyphenylboronic acid, are known to bind with carbohydrates in water through a reversible covalent condensation pathway . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .Physical And Chemical Properties Analysis
4-Chloro-2-isobutoxyphenylboronic acid is a solid .作用机制
Target of Action
The primary target of 4-Chloro-2-isobutoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 4-Chloro-2-isobutoxyphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Chloro-2-isobutoxyphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of 4-Chloro-2-isobutoxyphenylboronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of 4-Chloro-2-isobutoxyphenylboronic acid is influenced by various environmental factors. The SM cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Furthermore, boronic acids are generally environmentally benign, making them suitable for use in green chemistry . .
实验室实验的优点和局限性
4-Chloro-2-isobutoxyphenylboronic acid has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without degradation. Additionally, 4-Chloro-2-isobutoxyphenylboronic acid is a relatively stable compound, which makes it ideal for use in a variety of different experiments. However, 4-Chloro-2-isobutoxyphenylboronic acid does have some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 4-Chloro-2-isobutoxyphenylboronic acid is not very reactive, which means that it may not be suitable for use in certain reactions.
未来方向
The potential applications of 4-Chloro-2-isobutoxyphenylboronic acid are vast and there are a number of future directions in which research could go. One potential area of research is the use of 4-Chloro-2-isobutoxyphenylboronic acid in the synthesis of pharmaceuticals, as it has already been used in the synthesis of a number of different drugs. Additionally, research could also be conducted into the use of 4-Chloro-2-isobutoxyphenylboronic acid in the synthesis of biologically active compounds, such as enzymes and hormones. Finally, research could also be conducted into the use of 4-Chloro-2-isobutoxyphenylboronic acid in the synthesis of polymers, as it has already been used in the synthesis of a number of different polymers.
合成方法
4-Chloro-2-isobutoxyphenylboronic acid can be synthesized in a variety of ways, but the most common method involves the reaction of 4-chlorobenzaldehyde and 2-isobutoxybenzaldehyde in the presence of a Lewis acid, such as boron trifluoride or boron trichloride. In this reaction, the two aldehydes undergo a condensation reaction to form the desired product, 4-Chloro-2-isobutoxyphenylboronic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is typically complete within a few hours, although the exact reaction time will depend on the specific reaction conditions used.
科学研究应用
有机合成
4-氯-2-异丁氧基苯基硼酸: 是有机合成中的一种重要化合物,特别是在通过交叉偶联反应形成碳-碳键方面 . 它经常被用于铃木-宫浦反应,这是一种广泛应用于创建联芳基结构的方法,联芳基结构是许多有机化合物中必不可少的框架 . 该硼酸充当亲核试剂,在钯催化剂的存在下与各种芳基和乙烯基卤化物偶联。
催化
在催化中,4-氯-2-异丁氧基苯基硼酸可以充当配体或催化剂本身。其独特的结构使其能够参与催化循环,促进氢化和碳-杂原子键形成等反应。硼酸部分在不对称合成中特别有用,它可以帮助在合成的分子中诱导手性 .
超分子化学
该化合物在超分子化学中具有应用,它可以与二醇或多元醇形成可逆共价键。该特性在设计可以检测糖类或其他多元醇的分子受体和传感器中得到利用 . 硼酸基团对二醇的亲和力也应用于动态组合化学中,用于识别新的配体。
材料工程
4-氯-2-异丁氧基苯基硼酸: 是共价有机框架 (COFs) 的组成部分,有助于材料工程。这些框架用于创建具有特定性能的多孔材料,例如气体储存、催化或药物输送系统。硼酸基团为这些框架提供了稳定性和功能 .
生物活性化合物
硼酸部分在生物活性化合物开发中起着重要作用。它用于合成药物,它可以与生物靶标(如酶或受体)相互作用。它在铃木-宫浦反应中的作用对于构建可以作为药物或农用化学品的复杂分子至关重要 .
分子受体
由于它能够与二醇形成稳定的络合物,4-氯-2-异丁氧基苯基硼酸用于创建分子受体。这些受体可以选择性地与碳水化合物和其他多元醇结合,使其在诊断检测中以及可能在糖尿病等疾病的治疗中发挥作用,在这些疾病中,糖监测至关重要 .
共价有机框架
在共价有机框架领域,这种硼酸衍生物有助于构建高度有序的多孔结构。这些 COFs 在气体储存、分离技术和催化方面具有潜在的应用,利用了硼酸形成强共价键的能力,有助于材料的稳定性和孔隙率 .
铃木-宫浦交叉偶联反应
最后,该化合物在铃木-宫浦交叉偶联反应中的用途不可言喻。它是现代合成化学的基石,能够以高精度和效率创建复杂的的有机分子。硼酸的稳定性和反应活性使其成为这些转化中必不可少的试剂 .
安全和危害
属性
IUPAC Name |
[4-chloro-2-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKLKLXBOXFPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681709 | |
| Record name | [4-Chloro-2-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-06-2 | |
| Record name | Boronic acid, B-[4-chloro-2-(2-methylpropoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-2-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



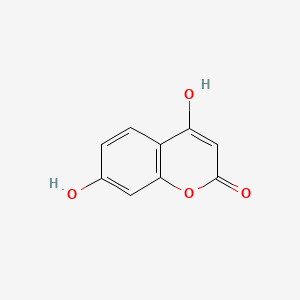
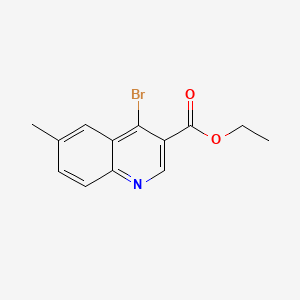
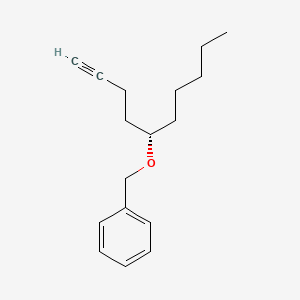
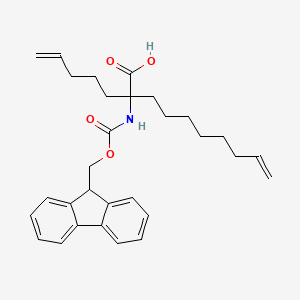
![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)



